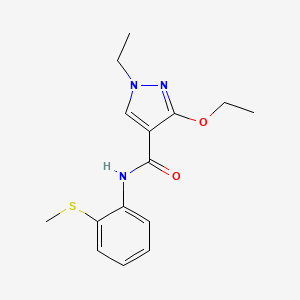

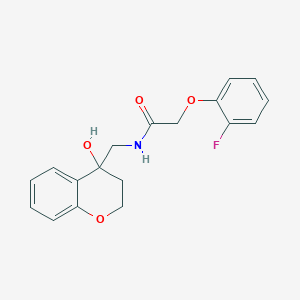

![molecular formula C20H19ClFN5O4 B2981371 ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919009-70-4](/img/structure/B2981371.png)

ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of imidazopurinone, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA, RNA, and ATP . The compound also contains a fluorobenzyl group and a chlorobenzyl group, which are aromatic compounds that have been halogenated .

Molecular Structure Analysis

The compound contains an imidazopurinone group, which would include a ring structure characteristic of purines. It also contains halogenated benzyl groups, which would include a benzene ring (a six-membered ring with alternating double bonds) with a halogen and a methyl group attached .Chemical Reactions Analysis

Reactions of similar compounds could involve the breaking and forming of bonds in the ring structure, or the substitution of different groups on the benzyl rings . The presence of halogens could make the compound more reactive, as halogens are often good leaving groups .Physical and Chemical Properties Analysis

Again, without specific information, I can only speculate on the properties of this compound. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of halogens might make it denser than similar compounds without halogens .Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate and its derivatives have been explored in various synthesis studies. Huang Jin-qing (2009) conducted a study on the synthesis of related compounds, focusing on reaction formulas and optimizing conditions for high yields (Huang Jin-qing, 2009). Additionally, Spoorthy et al. (2021) investigated the synthesis and characterization of similar compounds, revealing their structures through NMR, IR, Mass spectral data, and elemental analysis (Spoorthy et al., 2021).

Antioxidant and Antimicrobial Studies

Zijia Zhang et al. (2009) explored the antioxidant properties of compounds derived from ethyl acetate, which is structurally related to the compound (Zijia Zhang et al., 2009). Patel et al. (2009) conducted antimicrobial studies on 4-oxo-thiazolidine derivatives, which are structurally similar, highlighting their potential in this field (Patel et al., 2009).

Catalysis and Organic Synthesis

Grasa et al. (2003) discussed the role of imidazol-2-ylidenes, related to the compound, in transesterification and acylation reactions, demonstrating their efficiency as catalysts (Grasa et al., 2003). This highlights the compound's potential use in facilitating various organic synthesis reactions.

Potential in Pharmaceutical and Food Industries

Chakraborty et al. (2016) isolated and identified phenolic compounds from seaweed, demonstrating their significant antioxidant activities. These findings suggest the potential application of structurally similar compounds in the pharmaceutical and food industries (Chakraborty et al., 2016).

Corrosion Inhibition

Ke-gui Zhang et al. (2015) investigated novel imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their study suggests the potential application of similar compounds in corrosion inhibition (Ke-gui Zhang et al., 2015).

Propriétés

IUPAC Name |

ethyl 2-[2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5O4/c1-4-31-15(28)10-25-11(2)8-26-16-17(23-19(25)26)24(3)20(30)27(18(16)29)9-12-13(21)6-5-7-14(12)22/h5-8H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOLZPYMGAISCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

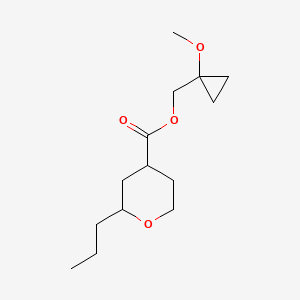

![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2981290.png)

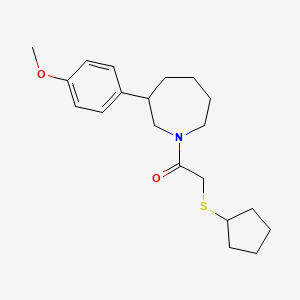

![2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981291.png)

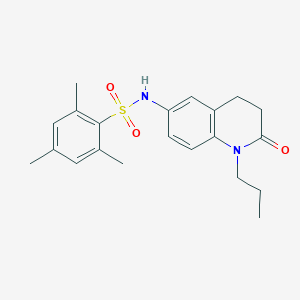

![N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2981292.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2981300.png)

![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)

![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981307.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)